molecular formula C20H22N4O3 B11197945 [1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](morpholin-4-yl)methanone

[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](morpholin-4-yl)methanone

Cat. No.: B11197945
M. Wt: 366.4 g/mol
InChI Key: MUIQLXHTRIMZMA-UHFFFAOYSA-N
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Description

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(MORPHOLINO)METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzofuro[3,2-d]pyrimidine core, which is a fused ring system containing both benzofuran and pyrimidine moieties

Preparation Methods

The synthesis of (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(MORPHOLINO)METHANONE typically involves multiple steps, starting with the formation of the benzofuro[3,2-d]pyrimidine core. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent yields and purity.

Chemical Reactions Analysis

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(MORPHOLINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the benzofuro[3,2-d]pyrimidine core.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(MORPHOLINO)METHANONE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(MORPHOLINO)METHANONE can be compared with other similar compounds, such as:

The uniqueness of (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(MORPHOLINO)METHANONE lies in its specific structural features and the potential for fine-tuning its properties through chemical modifications.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H22N4O3/c25-20(24-9-11-26-12-10-24)14-5-7-23(8-6-14)19-18-17(21-13-22-19)15-3-1-2-4-16(15)27-18/h1-4,13-14H,5-12H2

InChI Key

MUIQLXHTRIMZMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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